
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide is an organic compound that features a benzylsulfanyl group, a chloro group, and a phenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide typically involves a multi-step process. One common method starts with the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzyl mercaptan to introduce the benzylsulfanyl group. Finally, the resulting compound is treated with aniline to form the desired propanamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Benzylsulfonyl derivative.
Reduction: 2-(Benzylsulfanyl)-2-methyl-N-phenylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group may also participate in electrophilic interactions with nucleophilic sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylsulfanyl)-6-chloro-9-isopropylpurine: A compound with similar benzylsulfanyl and chloro groups but a different core structure.
2-(Benzylsulfanyl)benzothiazole: Another compound with a benzylsulfanyl group, used in antifungal applications.
Uniqueness
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
64548-58-9 |
|---|---|
Formule moléculaire |
C17H18ClNOS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-chloro-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(13-18,21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20) |
Clé InChI |
RDVUFLCCXTUJHH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(C(=O)NC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


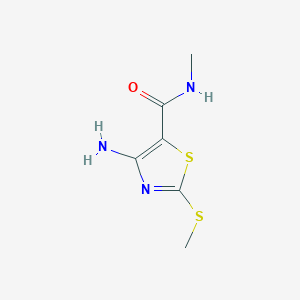
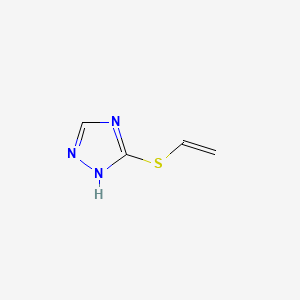
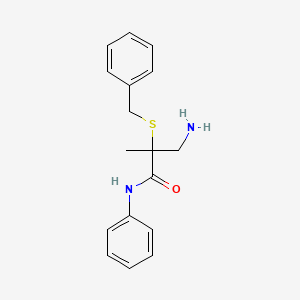
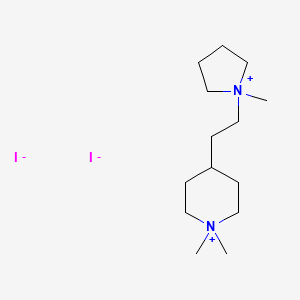

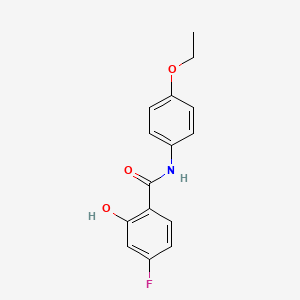
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
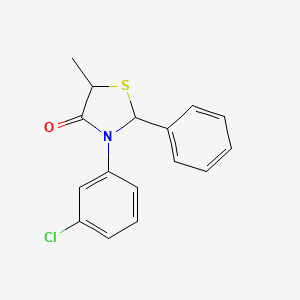

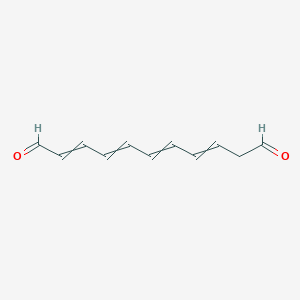
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
